4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
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Overview
Description
4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a synthetic organic compound with a complex structure, featuring multiple functional groups including bromine, chlorine, and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolinone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Attachment of the chlorophenoxy group: This step involves the reaction of the intermediate with 2-chlorophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The phenyl rings can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-((2-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
- 4-Bromo-3-((2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
- 4-Bromo-3-((2-nitrophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
Uniqueness
Compared to these similar compounds, 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one may exhibit unique reactivity and properties due to the presence of the chlorine atom, which can influence its electronic and steric characteristics. This can affect its behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
4-bromo-5-[(2-chlorophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c1-20-14(11-23-15-10-6-5-9-13(15)19)16(18)17(22)21(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFPHXKQECOPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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